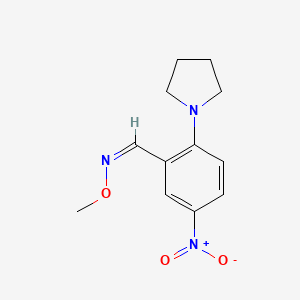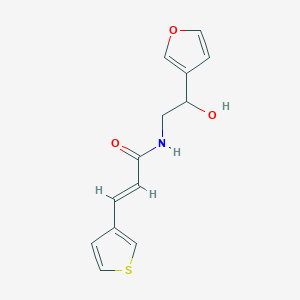
(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide, also known as FTA, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic applications. FTA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide is not fully understood, but it is believed to act on multiple pathways in the body. (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide has also been shown to modulate the immune system, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide can induce apoptosis, or programmed cell death, in cancer cells. (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. In addition, (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide has been shown to modulate the immune system, which may contribute to its anti-tumor and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide in lab experiments is that it is a small molecule that can be easily synthesized. (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide has also been shown to have a variety of biochemical and physiological effects, making it a versatile compound for scientific research. However, one limitation of using (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide. One area of research that has shown promise is the development of (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide as a cancer treatment. Further studies are needed to fully understand the mechanism of action of (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide and to determine its potential as a therapeutic agent. In addition, studies are needed to explore the potential of (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide as a treatment for other diseases, such as inflammatory diseases and autoimmune disorders.
Synthesis Methods
(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide can be synthesized through a multi-step process that involves the reaction of furan-3-carbaldehyde with 2-aminoethanol, followed by the reaction of the resulting compound with thiophene-3-carboxylic acid. The final step involves the reaction of the resulting compound with acryloyl chloride to yield (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide.
Scientific Research Applications
(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has focused on (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide is cancer treatment. Studies have shown that (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide has anti-tumor activity and can inhibit the growth of cancer cells. (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c15-12(11-3-5-17-8-11)7-14-13(16)2-1-10-4-6-18-9-10/h1-6,8-9,12,15H,7H2,(H,14,16)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVBMHJWKJOHAZ-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CNC(=O)C=CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1C(CNC(=O)/C=C/C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2562359.png)
![4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2562361.png)
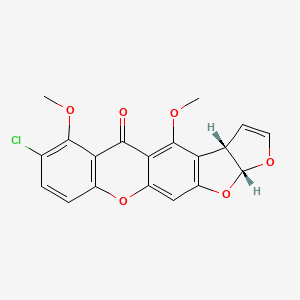
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2562367.png)

![N-[(3-methoxyphenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2562371.png)
![[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methanol](/img/structure/B2562372.png)
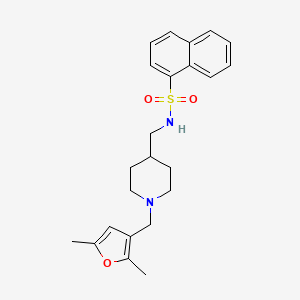
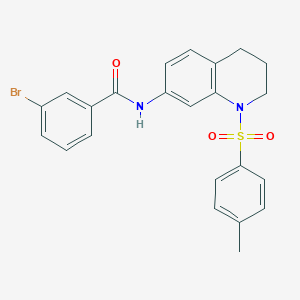
![3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2562377.png)
methanone](/img/structure/B2562378.png)

